Bromo[4-(propan-2-yl)phenyl]mercury
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Overview
Description
Bromo[4-(propan-2-yl)phenyl]mercury is an organomercury compound that features a bromine atom, a phenyl ring substituted with a propan-2-yl group, and a mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[4-(propan-2-yl)phenyl]mercury typically involves the reaction of 4-(propan-2-yl)phenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bromo[4-(propan-2-yl)phenyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylmercury compounds.
Oxidation and Reduction: Products include different oxidation states of mercury compounds.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Bromo[4-(propan-2-yl)phenyl]mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bromo[4-(propan-2-yl)phenyl]mercury involves its ability to form strong bonds with various nucleophiles. The mercury center can interact with sulfur-containing biomolecules, affecting their function. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects. The phenyl ring and bromine atom also contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury Acetate: Another organomercury compound with similar reactivity but different substituents.
Methylmercury Chloride: Known for its toxicity and environmental impact.
Ethylmercury Thiosalicylate: Used as a preservative in vaccines.
Uniqueness
Bromo[4-(propan-2-yl)phenyl]mercury is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the propan-2-yl group on the phenyl ring differentiates it from other organomercury compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
113680-26-5 |
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Molecular Formula |
C9H11BrHg |
Molecular Weight |
399.68 g/mol |
IUPAC Name |
bromo-(4-propan-2-ylphenyl)mercury |
InChI |
InChI=1S/C9H11.BrH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
USKMHPBJCRCSJG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[Hg]Br |
Origin of Product |
United States |
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